

# The Discovery and Development of CCT373566: A Potent BCL6 Degrader

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

CCT373566 is a potent and orally bioavailable molecular glue degrader of the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). This technical guide details the discovery, development, and preclinical evaluation of CCT373566, providing a comprehensive overview of its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its characterization. CCT373566 emerged from the optimization of a predecessor compound, CCT369260, exhibiting improved binding affinity to the BCL6 BTB domain and enhanced pharmacokinetic properties, leading to sustained in vivo target degradation. While demonstrating potent antiproliferative effects in BCL6-dependent cancer cell lines, its in vivo antitumor efficacy was found to be modest, highlighting the complexities of translating potent in vitro degradation to robust tumor regression.

## Introduction

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation of germinal centers and the maturation of B-cells.[1] Its deregulation and sustained expression are key oncogenic drivers in a significant portion of diffuse large B-cell lymphomas (DLBCL), making it a compelling therapeutic target.[1] The primary strategy for inhibiting BCL6 has been the disruption of the protein-protein interaction (PPI) between its BTB domain and corepressors.[1] The serendipitous discovery that certain small molecule inhibitors of the BTB







domain could induce the proteasomal degradation of BCL6 opened a new avenue for therapeutic intervention.[1] This led to the development of "molecular glue" degraders, which function by inducing the polymerization of BCL6, thereby marking it for degradation.[1]

CCT373566 was developed through the optimization of an earlier benzimidazolone-based BCL6 degrader, CCT369260.[1][2] While CCT369260 was capable of in vivo BCL6 degradation, its utility was limited by high clearance and modest bioavailability.[1][2] The development of CCT373566 focused on improving these pharmacokinetic properties while enhancing the intrinsic degradation potency.[2]

## **Mechanism of Action**

**CCT373566** acts as a molecular glue, inducing the proteasomal degradation of BCL6.[1][2] The proposed mechanism involves the binding of **CCT373566** to the BTB domain of BCL6, which in turn promotes the polymerization of the BCL6 protein.[1] This polymerization is recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent degradation of BCL6 by the proteasome.





#### Mechanism of BCL6 Degradation by CCT373566

Click to download full resolution via product page

(Inactive)

Figure 1: Proposed mechanism of CCT373566-induced BCL6 degradation.



## In Vitro Pharmacology

The in vitro activity of **CCT373566** was assessed through various assays to determine its binding affinity, degradation potency, and antiproliferative effects.

## **Biochemical and Cellular Potency**

**CCT373566** demonstrated high potency in both biochemical and cellular assays. The IC50 value, representing the concentration required to inhibit 50% of BCL6 binding in a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay, was determined to be 2.2 nM.[3] The cellular degradation potency (DC50), the concentration required to degrade 50% of BCL6 in OCI-Ly1 cells, was even more potent at 0.7 nM.[3]

| Parameter                                 | CCT373566 | CCT369260<br>(Predecessor) | Reference |
|-------------------------------------------|-----------|----------------------------|-----------|
| BCL6 TR-FRET IC50 (nM)                    | 2.2       | 523                        | [3][4]    |
| MSD Degrader Assay<br>[OCI-Ly1] DC50 (nM) | 0.7       | 54                         | [3][4]    |
| Dmax (%)                                  | 96        | 100                        | [4]       |

## **Antiproliferative Activity**

The antiproliferative effects of **CCT373566** were evaluated in a panel of BCL6-dependent and BCL6-low expressing DLBCL cell lines using a 14-day CellTiter-Glo® assay. **CCT373566** exhibited potent growth inhibition in BCL6-dependent cell lines.



| Cell Line  | GI50 (nM) | BCL6 Dependence | Reference |
|------------|-----------|-----------------|-----------|
| нт         | 8.0       | High            | [5]       |
| Karpas 422 | 1.4       | High            | [5]       |
| SU-DHL-4   | 12.5      | High            | [5]       |
| OCI-Ly1    | 2.1       | High            | [5]       |
| OCI-Ly3    | 1900      | Low             | [5]       |

## In Vivo Pharmacology

The in vivo properties of **CCT373566** were characterized through pharmacokinetic, pharmacodynamic, and efficacy studies in mice.

### **Pharmacokinetics**

Pharmacokinetic studies were conducted in female BALB/c mice. **CCT373566** demonstrated moderate oral bioavailability and low in vivo clearance, a significant improvement over its predecessor.



| Parameter                             | CCT373566 | CCT369260<br>(Predecessor) | Reference |
|---------------------------------------|-----------|----------------------------|-----------|
| Dose (i.v., mg/kg)                    | 1         | -                          | [5]       |
| Dose (p.o., mg/kg)                    | 5         | -                          | [5]       |
| Bioavailability (F, %)                | 44        | 54                         | [4][5]    |
| Clearance (CL,<br>mL/min/kg)          | 5.7       | 19.8                       | [4][5]    |
| Unbound Clearance<br>(CLu, mL/min/kg) | 4670      | 46731                      | [4]       |
| Half-life (t1/2, h)                   | 1.15      | 1.4                        | [4]       |
| Volume of Distribution (Vss, L/kg)    | 0.47      | 2.1                        | [4]       |
| Mouse Plasma<br>Protein Binding (%)   | 99.88     | 99.96                      | [4]       |

## **Pharmacodynamics and Efficacy**

A PK/PD study in female SCID mice bearing OCI-Ly1 xenografts demonstrated that a single oral dose of 50 mg/kg **CCT373566** resulted in sustained BCL6 degradation in tumors for at least 24 hours.[4]

An efficacy study was conducted in female SCID mice with established HT DLBCL xenografts. **CCT373566** was administered orally at 50 mg/kg, twice daily, for 22 days.[5] Despite the potent in vitro activity and sustained in vivo target engagement, **CCT373566** demonstrated only a modest reduction in tumor growth compared to the vehicle control group.[5]

# **Experimental Protocols BCL6 TR-FRET Assay**

This assay measures the binding affinity of compounds to the BCL6 BTB domain.

## Foundational & Exploratory





 Principle: A terbium-labeled anti-GST antibody (donor) binds to a GST-tagged BCL6 BTB domain, and a fluorescently labeled corepressor peptide (acceptor) binds to the BTB domain. Proximity of the donor and acceptor results in a FRET signal. Compounds that bind to the BTB domain displace the fluorescent peptide, leading to a decrease in the FRET signal.

#### Protocol Outline:

- Add GST-BCL6, anti-GST-Tb, and the fluorescent peptide to assay wells.
- Add serial dilutions of **CCT373566** or control compounds.
- Incubate at room temperature.
- Read the TR-FRET signal on a compatible plate reader.
- Calculate IC50 values from the dose-response curve.



## **Assay Preparation** Prepare Reagents: - GST-BCL6 Prepare Compound Serial Dilutions - Anti-GST-Tb - Fluorescent Peptide Assay Execution Dispense Reagents and Compounds into Assay Plate Incubate at Room Temperature Read TR-FRET Signal

#### TR-FRET Assay Workflow

Click to download full resolution via product page

Figure 2: Workflow for the BCL6 TR-FRET assay.

Data Analysis

Generate Dose-Response Curve and Calculate IC50



## **MSD BCL6 Degradation Assay**

This assay quantifies the cellular degradation of BCL6.

- Principle: This is a sandwich immunoassay using Meso Scale Discovery (MSD) technology.
   Cells are treated with the compound, and the remaining BCL6 protein in the cell lysate is captured by an antibody coated on the MSD plate and detected with a second, labeled antibody.
- Protocol Outline:
  - Plate OCI-Ly1 cells and treat with a dilution series of CCT373566 for a specified time.
  - Lyse the cells and transfer lysates to the MSD plate.
  - Incubate to allow BCL6 capture.
  - Wash and add the detection antibody.
  - Add read buffer and measure the electrochemiluminescence signal.
  - Calculate DC50 and Dmax values.

## **Cell Proliferation (CellTiter-Glo®) Assay**

This assay measures cell viability as an indicator of antiproliferative activity.

- Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
- Protocol Outline:
  - Seed DLBCL cells in 96-well plates and allow them to attach overnight.
  - Treat cells with a serial dilution of CCT373566 for 14 days.
  - Equilibrate the plate to room temperature.



- Add CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker to induce lysis.
- Incubate for 10 minutes to stabilize the signal.
- Measure luminescence using a plate reader.
- Calculate GI50 values from the dose-response curve.

## In Vivo Xenograft Studies

- Animal Model: Female severe combined immunodeficient (SCID) mice were used.
- Cell Lines: HT or OCI-Ly1 human DLBCL cells were used to establish subcutaneous xenografts.
- Tumor Implantation: 1 x 10^7 (HT) or 1.5 x 10^7 (OCI-Ly1) cells were injected subcutaneously into the flank of the mice.[4][5]
- Treatment: When tumors reached a volume of approximately 0.5-0.8 cm<sup>3</sup>, mice were randomized into treatment and vehicle control groups. **CCT373566** was formulated for oral administration and dosed at 50 mg/kg twice daily.[4][5]
- Monitoring: Tumor volume and body weight were measured regularly.
- Endpoint: At the end of the study (e.g., 22 days for the efficacy study), tumors were excised for pharmacodynamic analysis of BCL6 levels.[5]



## In Vivo Xenograft Study Workflow Study Setup Subcutaneous Implantation of DLBCL Cells in SCID Mice Allow Tumors to Establish and Grow Randomize Mice into Treatment and Vehicle Groups Treatment Phase Oral Dosing of CCT373566 (50 mg/kg, bid) **Monitor Tumor Volume** and Body Weight Study Endpoint Euthanize Mice and **Excise Tumors**

Click to download full resolution via product page

Analyze Tumor Growth and BCL6 Levels

**Figure 3:** General workflow for in vivo xenograft studies.



## Conclusion

CCT373566 represents a significant advancement in the development of BCL6 degraders, demonstrating high potency and favorable pharmacokinetic properties. Its discovery and development have provided valuable insights into the structure-activity relationships governing BCL6 degradation. While the modest in vivo efficacy observed with CCT373566 underscores the challenges in translating potent molecular degradation into robust clinical responses, it remains an important chemical probe for further investigation of BCL6 biology and the development of next-generation BCL6-targeting therapeutics. The detailed experimental data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. OUH Protocols [ous-research.no]
- 3. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- To cite this document: BenchChem. [The Discovery and Development of CCT373566: A Potent BCL6 Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409963#cct373566-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com